molecular formula C17H13FN2OS B11174677 3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11174677
M. Wt: 312.4 g/mol
InChI Key: MISJAIWWLJNCHP-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C14H12FNO It is a member of the benzamide family and contains a fluorine atom, a thiazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the acylation of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or benzamides.

Scientific Research Applications

3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its fluorine atom and thiazole ring. These interactions can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a fluorine atom and a thiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H13FN2OS/c1-11-5-7-12(8-6-11)15-10-22-17(19-15)20-16(21)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,19,20,21)

InChI Key

MISJAIWWLJNCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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